molecular formula C7H15IO B14192656 (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol CAS No. 913183-57-0

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol

Cat. No.: B14192656
CAS No.: 913183-57-0
M. Wt: 242.10 g/mol
InChI Key: DOZXIMGRZSFOPF-RQJHMYQMSA-N
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Description

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is an organic compound characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving purification and isolation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: The major products include 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.

    Reduction: The major product is 2,4-dimethylpentane.

    Substitution: The major products vary depending on the substituent introduced, such as 2,4-dimethylpentan-1-amine or 2,4-dimethylpentan-1-ol derivatives.

Scientific Research Applications

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules. These interactions play a crucial role in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-5-iodo-2,4-dimethylheptane: Similar in structure but with a longer carbon chain.

    (2S,4R)-4-iodo-2,4-dimethylpentan-1-ol: Similar in structure but with the iodine atom at a different position.

    (2S,4R)-5-bromo-2,4-dimethylpentan-1-ol: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is unique due to the specific positioning of the iodine atom and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

913183-57-0

Molecular Formula

C7H15IO

Molecular Weight

242.10 g/mol

IUPAC Name

(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol

InChI

InChI=1S/C7H15IO/c1-6(4-8)3-7(2)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

DOZXIMGRZSFOPF-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C)CI)CO

Canonical SMILES

CC(CC(C)CI)CO

Origin of Product

United States

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